![molecular formula C7H11NO2 B12854086 (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(1-bicyclo[111]pentanyl)acetic acid is a unique compound characterized by its bicyclo[111]pentane core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the ring-opening of [1.1.1]propellane, followed by subsequent functionalization steps. One efficient method for the direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes involves catalytic asymmetric synthesis . This methodology offers broad scope and high efficiency, making it suitable for producing α-chiral bicyclo[1.1.1]pentanes from [1.1.1]propellane.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process for large-scale production. The use of light-enabled reactions has shown promise in producing bicyclo[1.1.1]pentanes on a multi-gram scale .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions are common, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres of arylamine motifs.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are mimetics for ortho/meta-substituted arenes and have applications in medicinal chemistry.
Uniqueness
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid stands out due to its α-chiral center, which imparts unique stereochemical properties. This chiral center enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)/t4?,5-,7?/m1/s1 |
Clave InChI |
IPZOLHVNGOSCLN-KPPVHYKDSA-N |
SMILES isomérico |
C1C2CC1(C2)[C@@H](C(=O)O)N |
SMILES canónico |
C1C2CC1(C2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


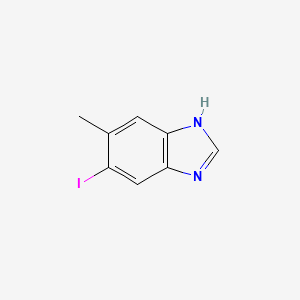

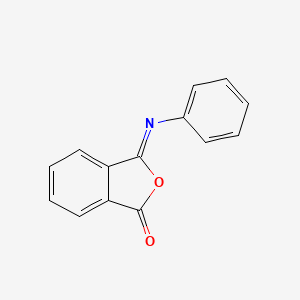
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
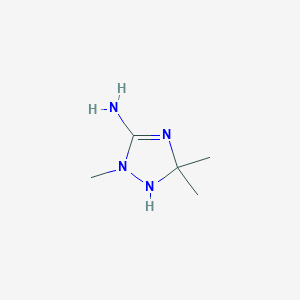
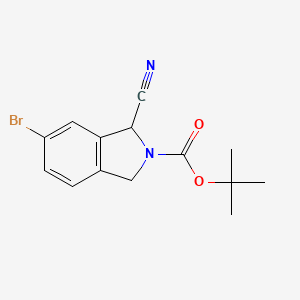


![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
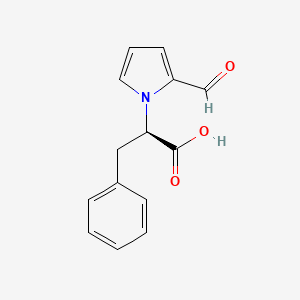

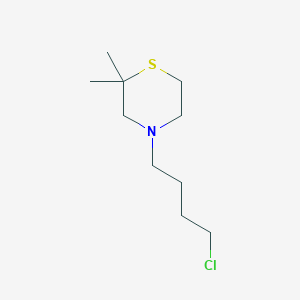

![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
